molecular formula C31H33Cl2NO3 B14947642 9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B14947642
M. Wt: 538.5 g/mol
InChI Key: ZELRCZLUZGUFEA-UHFFFAOYSA-N
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Description

9-{3,5-DICHLORO-4-[(4-METHYLBENZYL)OXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic compound with a unique structure that includes multiple aromatic rings, chlorine atoms, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{3,5-DICHLORO-4-[(4-METHYLBENZYL)OXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the acridinedione core: This can be achieved through a condensation reaction involving appropriate diketones and amines under acidic or basic conditions.

    Introduction of the 3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl group: This step involves the coupling of the acridinedione core with the substituted phenyl group using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

9-{3,5-DICHLORO-4-[(4-METHYLBENZYL)OXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9-{3,5-DICHLORO-4-[(4-METHYLBENZYL)OXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-{3,5-DICHLORO-4-[(4-METHYLBENZYL)OXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 9-{4-[(4-METHYLBENZYL)OXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE
  • 3,3,6,6-TETRAMETHYL-9-{4-[(4-METHYLBENZYL)OXY]PHENYL}-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE

Uniqueness

The presence of the 3,5-dichloro substituents and the specific arrangement of functional groups in 9-{3,5-DICHLORO-4-[(4-METHYLBENZYL)OXY]PHENYL}-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE gives it unique chemical and biological properties compared to similar compounds. These differences can result in distinct reactivity, binding affinities, and biological activities.

Properties

Molecular Formula

C31H33Cl2NO3

Molecular Weight

538.5 g/mol

IUPAC Name

9-[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C31H33Cl2NO3/c1-17-6-8-18(9-7-17)16-37-29-20(32)10-19(11-21(29)33)26-27-22(12-30(2,3)14-24(27)35)34-23-13-31(4,5)15-25(36)28(23)26/h6-11,26,34H,12-16H2,1-5H3

InChI Key

ZELRCZLUZGUFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)CC(C5)(C)C)Cl

Origin of Product

United States

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